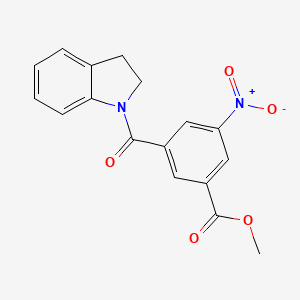
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the activation of caspase enzymes involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate in lab experiments is its potential as a cytotoxic agent for cancer cells. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are a number of future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate. One potential area of study is the optimization of its use as a cytotoxic agent for cancer cells, including the development of more effective delivery methods and the identification of biomarkers for its use. Another potential area of study is the investigation of its potential applications in other fields, such as drug discovery and materials science. Overall, the potential applications of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate make it an important subject of scientific research.
Synthesemethoden
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate can be synthesized through a multistep process involving the reaction of indole with methyl 5-nitroisophthalate. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then treated with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to have cytotoxic effects on cancer cells.
Eigenschaften
IUPAC Name |
methyl 3-(2,3-dihydroindole-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-8-12(9-14(10-13)19(22)23)16(20)18-7-6-11-4-2-3-5-15(11)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMMKFRRGKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N,1-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402779.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)

![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B5402833.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)
![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)